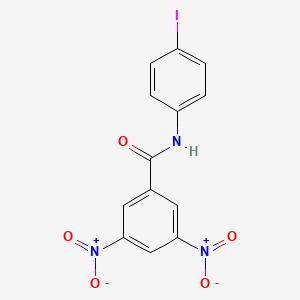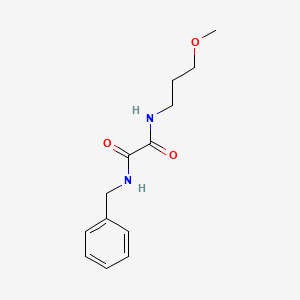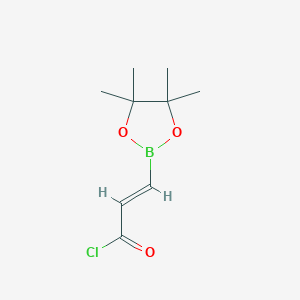![molecular formula C12H12Cl2N2O B14142992 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole CAS No. 899410-03-8](/img/structure/B14142992.png)
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, and a 2-(3-methylphenoxy)ethyl substituent at the 1 position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with 2-(3-methylphenoxy)ethylamine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .
化学反应分析
Types of Reactions: 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Imidazoles: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Imidazoles: Compounds with altered oxidation states of the imidazole ring.
科学研究应用
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
4,5-Dichloroimidazole: Lacks the 2-(3-methylphenoxy)ethyl substituent, resulting in different chemical and biological properties.
1-(2-Phenoxyethyl)imidazole:
4,5-Dichloro-1H-imidazole: Another closely related compound with distinct properties due to the absence of the 2-(3-methylphenoxy)ethyl group.
Uniqueness: 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications. The presence of both chlorine atoms and the 2-(3-methylphenoxy)ethyl group allows for a wide range of chemical modifications and interactions with biological targets .
属性
CAS 编号 |
899410-03-8 |
|---|---|
分子式 |
C12H12Cl2N2O |
分子量 |
271.14 g/mol |
IUPAC 名称 |
4,5-dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2O/c1-9-3-2-4-10(7-9)17-6-5-16-8-15-11(13)12(16)14/h2-4,7-8H,5-6H2,1H3 |
InChI 键 |
YKGKPQSCOWBVPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCCN2C=NC(=C2Cl)Cl |
溶解度 |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)

![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)


![(2S,6R)-6-[(3R,5R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B14142956.png)




